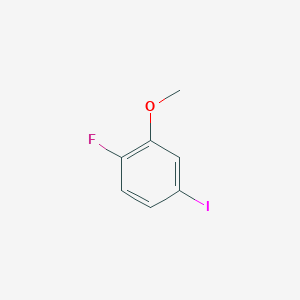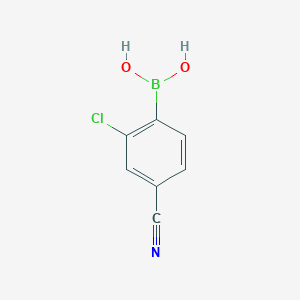
(2-Chloro-4-cyanophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-4-cyanophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BClNO2 . It has a molecular weight of 181.39 and is a solid in physical form . It is typically stored at 4°C .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C7H5BClNO2/c9-7-3-5 (4-10)1-2-6 (7)8 (11)12/h1-3,11-12H . The Canonical SMILES is B (C1=C (C=C (C=C1)C#N)Cl) (O)O . Chemical Reactions Analysis
Boronic acids, including “this compound”, can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 181.38 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 1 . The exact mass and monoisotopic mass are 181.0101863 g/mol . The topological polar surface area is 64.2 Ų .科学的研究の応用
Fluorescence Quenching Studies
(2-Chloro-4-cyanophenyl)boronic acid derivatives have been studied for their role in fluorescence quenching. For example, derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) have shown negative deviation in Stern–Volmer plots, indicating different conformers of the solutes in the ground state. This research highlights the potential of such derivatives in studying the conformational changes in molecules under different conditions (Geethanjali et al., 2015).
Extraction and Purification of Sugars
Boronic acids, including derivatives of this compound, have been utilized in the extraction and purification of sugars from hemicellulose hydrolysates. This research demonstrates the ability of boronic acids to enhance the concentration of xylose while reducing contaminants like lignin, which has implications in biofuel production and other biotechnological applications (Griffin & Shu, 2004).
Sensing and Detection Applications
Boronic acids, due to their interaction with diols and strong Lewis bases, have shown significant utility in various sensing applications. The key interaction with diols allows for the use in biological labeling, protein manipulation, and development of therapeutic agents. This broad range of applications indicates the versatility of boronic acid derivatives in both biochemical and clinical settings (Lacina, Skládal, & James, 2014).
Crystal Structure Analysis
Studies on the crystal structure of this compound derivatives have provided insights into the molecular configuration and interactions, such as hydrogen bonding patterns. These findings are crucial for understanding the chemical properties and reactivity of these compounds (Cárdenas-Valenzuela et al., 2018).
Catalysis in Organic Synthesis
Boronic acid derivatives are highly valued in organic chemistry, particularly in the Suzuki reaction, for the synthesis of biphenyls and other complex molecules. Their role in catalysis underscores their importance in synthetic chemistry, leading to the development of new pharmaceuticals and materials (Tyrrell & Brookes, 2003).
作用機序
Target of Action
2-Chloro-4-cyanophenylboronic acid, also known as MFCD18392511, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metals, such as palladium, used in these reactions .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 2-Chloro-4-cyanophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 2-Chloro-4-cyanophenylboronic acid is involved . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including biaryl compounds .
Pharmacokinetics
It’s important to note that the compound should be handled with care to prevent exposure and potential toxicity .
Result of Action
The primary result of the action of 2-Chloro-4-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The efficacy and stability of 2-Chloro-4-cyanophenylboronic acid in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of a suitable base, the choice of solvent, and the temperature of the reaction . Proper storage conditions, such as maintaining the compound at a temperature of 4°C , are also crucial for preserving its reactivity and stability.
将来の方向性
Boronic acids, including “(2-Chloro-4-cyanophenyl)boronic acid”, have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
特性
IUPAC Name |
(2-chloro-4-cyanophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQYLAIRMCGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622047 |
Source


|
| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677743-50-9 |
Source


|
| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

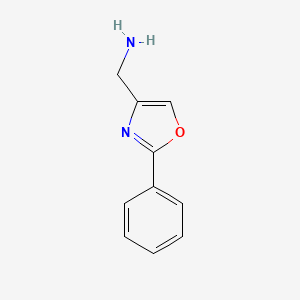

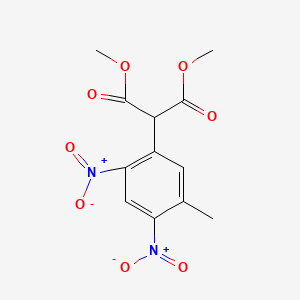
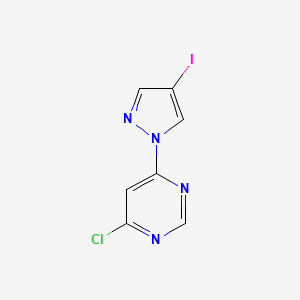

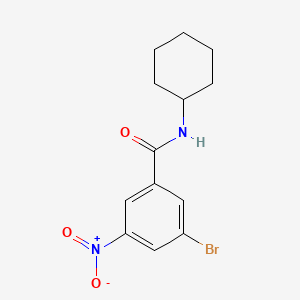
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)
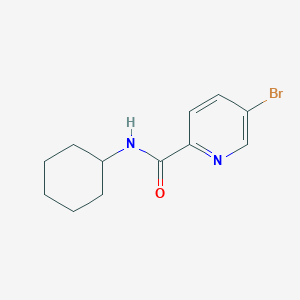
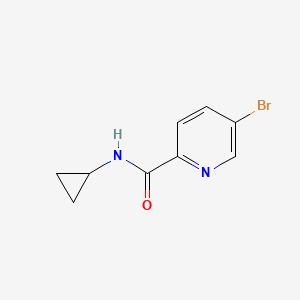

![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)
